Bienvenue dans la boutique en ligne BenchChem!

5-iodo-6-methyl-1H-pyrimidin-4-one

Sonogashira coupling cross-coupling oxidative addition

The 5-iodo substituent delivers a unique reactivity envelope: low C–I bond dissociation energy (~228 kJ/mol) allows ambient-temperature Sonogashira coupling that bromo/chloro analogs cannot achieve, protecting heat-sensitive nucleosides. Its deep σ-hole enables directional halogen bonds in co-crystals, and a 0.2–0.3 logP advantage over bromo/chloro analogs sharpens reversed-phase separations. Melting point 238–239°C supports hot-filtration crystallisation. Choose this scaffold when mild cross-coupling, dual hydrogen/halogen-bond synthons, or simplified LC-MS workflows are critical.

Molecular Formula C5H5IN2O
Molecular Weight 236.01 g/mol
Cat. No. B7794570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodo-6-methyl-1H-pyrimidin-4-one
Molecular FormulaC5H5IN2O
Molecular Weight236.01 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N=CN1)I
InChIInChI=1S/C5H5IN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9)
InChIKeyXHNGJGWIEPTDEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-6-methyl-1H-pyrimidin-4-one (CAS 7752-74-1): Core Physicochemical and Structural Identifiers for Procurement


5-Iodo-6-methyl-1H-pyrimidin-4-one (CAS 7752-74-1, molecular formula C5H5IN2O, molecular weight 236.01 g·mol-1) is a monohalogenated pyrimidin-4-one scaffold belonging to the broader class of 5-halo-6-methylpyrimidin-4-ones [1]. The compound exists predominantly in the 4(3H)-pyrimidinone tautomeric form, which directs its hydrogen-bond donor/acceptor geometry and crystallisation behaviour, distinguishing it from 2,4-dioxo-pyrimidine (uracil) analogs [2]. Its XLogP3 value of 0.3 indicates modest but tuneable lipophilicity that is lower than that of the corresponding 5-bromo (XLogP 0.6) and 5-chloro (XLogP3 0.5) analogs, a ranking that counter-intuitively does not follow halogen size [1].

Why 5-Halo-6-methylpyrimidin-4-one Analogs Cannot Be Used Interchangeably in Cross-Coupling or Crystallisation-Driven Applications


The 5‑position halogen identity governs three intertwined properties that preclude simple substitution: (i) the carbon–halogen bond dissociation energy, which dictates oxidative‑addition rates in palladium‑catalysed cross‑coupling reactions (C–I ≈ 228 kJ·mol−1 vs C–Br ≈ 290 kJ·mol−1) [1]; (ii) the halogen’s ability to act as a halogen‑bond donor in co‑crystals and protein–ligand complexes, where the σ‑hole depth follows I > Br > Cl [2]; and (iii) the moderate but measurable impact on bulk physicochemical descriptors such as melting point and logP, which affect handling, formulation, and chromatographic behaviour in purification workflows. The quantitative evidence below demonstrates that the iodo congener offers a distinct reactivity–property envelope relative to its bromo and chloro analogs.

Quantitative Differentiation Evidence for 5-Iodo-6-methyl-1H-pyrimidin-4-one Versus Closest Analogs


Sonogashira Coupling Reactivity: C–I Bond Dissociation Energy Confers Kinetic Advantage Over 5‑Bromo Analog

The carbon–iodine bond (C–I BDE = 228 kJ·mol−1) is substantially weaker than the carbon–bromine bond (C–Br BDE = 290 kJ·mol−1), leading to a lower activation barrier for oxidative addition—the rate‑determining step in Sonogashira cross‑coupling [1]. This intrinsic reactivity difference enables selective coupling at the 5‑iodo position even in the presence of aromatic bromides, a property exploited in the synthesis of 5‑alkynyl pyrimidine nucleosides where 5-iodo-6-methylpyrimidin-4-one was coupled with terminal acetylenes in DMF at room temperature, yielding the desired products with ‘good yields’ [2]. The 5‑bromo analog, by contrast, typically requires elevated temperatures or a more active catalyst system to achieve comparable conversion .

Sonogashira coupling cross-coupling oxidative addition bond dissociation energy

Melting Point Differentiation: Iodo Congener Shows Intermediate Thermal Behaviour, Enabling Distinct Purification Windows

The experimental melting point of 5‑iodo‑6‑methylpyrimidin‑4‑one (238–239 °C) lies exactly between that of the 5‑bromo analog (269 °C) and the 5‑chloro analog (181–184 °C) . This 31 °C depression relative to the bromo compound and 57 °C elevation relative to the chloro compound likely reflects a combination of halogen‑bond strength in the crystal lattice (I > Br > Cl) and molecular weight effects. The distinct melting point provides a practical fingerprint for identity verification and purity assessment by differential scanning calorimetry (DSC) or melting‑point apparatus, and it permits crystallisation-based purification under conditions where the bromo or chloro congeners would either not dissolve or remain molten.

melting point thermal analysis crystallisation purification

Lipophilicity Anomaly: 5‑Iodo Analog Is Less Lipophilic Than 5‑Bromo and 5‑Chloro Congeners, Altering Chromatographic Retention and Solubility

The computed XLogP3 of 5‑iodo‑6‑methylpyrimidin‑4‑one (0.3) is lower than that of the 5‑bromo (XLogP 0.6) and 5‑chloro (XLogP3 0.5) analogs, an unexpected rank order that contradicts the trend of increasing halogen size and polarisability [1]. This hydrophilicity shift of approximately 0.2–0.3 log units compared to the bromo analog translates to a roughly 1.6–2.0‑fold difference in octanol/water partition coefficient, meaning the iodo compound will elute earlier on a reversed‑phase HPLC column and exhibit slightly higher aqueous solubility. The anomalous ranking is attributed to the more polarisable iodine atom strengthening intramolecular and solvation‑shell interactions in the polar aqueous phase, an effect documented for related 5‑halopyrimidinones [2].

lipophilicity logP chromatographic retention ADME

Proven Utility as a Key Building Block in Antituberculosis Nucleoside Synthesis with Defined Coupling Yield Range

Volov et al. (2021) employed 5‑iodo‑6‑methylpyrimidin‑4‑one as the sole halogenated coupling partner in a Sonogashira reaction with terminal acetylenes to generate a library of 5‑alkynyl‑substituted uridine derivatives [1]. The reactions proceeded with ‘good yields’ at room temperature in DMF, and the resulting nucleosides were evaluated against Mycobacterium bovis and M. tuberculosis in the microplate Alamar Blue assay (MABA). Several compounds exhibited MIC50 values comparable to rifampicin (the reference drug), demonstrating that the 5‑iodo‑6‑methyl scaffold can directly deliver lead‑like antimycobacterial agents without requiring a switch to the 5‑bromo or 5‑chloro starting material, which would necessitate higher reaction temperatures and potentially compromise yield or functional‑group tolerance [1].

antituberculosis nucleoside analog 5-alkynyluridine MABA assay

Procurement‑Guiding Application Scenarios Where 5‑Iodo‑6‑methyl‑1H‑pyrimidin‑4‑one Is the Preferred Choice


Room‑Temperature Sonogashira Library Synthesis for Antimycobacterial Drug Discovery

When medicinal chemistry teams require a halogenated pyrimidin‑4‑one building block that can be coupled with terminal alkynes at ambient temperature, 5‑iodo‑6‑methyl‑1H‑pyrimidin‑4‑one is the only member of the 5‑halo‑6‑methyl series demonstrated to date to produce antituberculosis‑active 5‑alkynyluridines under such mild conditions [1]. The room‑temperature protocol protects heat‑sensitive ribose or deoxyribose moieties and is directly transferable to parallel synthesis platforms.

Crystallisation‑Based Purification Where Thermal Stability Matters

With a melting point of 238–239 °C, the iodo compound offers a wide operational window for hot‑filtration crystallisation that the low‑melting chloro analog (181–184 °C) does not permit ; simultaneously, it avoids the near‑decomposition temperatures often required to melt the bromo analog (269 °C), reducing the risk of thermal de‑iodination during purification.

Halogen‑Bond‑Directed Co‑Crystal Engineering and Supramolecular Chemistry

The iodine atom at the 5‑position possesses a deeper σ‑hole than bromine or chlorine, enabling stronger and more directional halogen bonds in co‑crystals with pyridyl, carbonyl, or carboxylate acceptors [2]. This property is exploited in the design of pharmaceutical co‑crystals where the pyrimidin‑4‑one tautomer participates simultaneously as a hydrogen‑bond donor/acceptor and as a halogen‑bond donor, a dual‑synthon capability absent in uracil‑based (2,4‑dioxo) analogs.

Chromatographic Method Development Requiring Reduced LogP for Polar Metabolite Profiling

The 0.2–0.3 log‑unit lower XLogP3 of the iodo congener relative to the bromo and chloro analogs translates to earlier elution on C18 reversed‑phase columns, facilitating separation of polar metabolites or nucleoside derivatives from more lipophilic by‑products without resorting to ion‑pairing reagents that complicate LC‑MS analysis [3].

Quote Request

Request a Quote for 5-iodo-6-methyl-1H-pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.